

# In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate

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## Compound of Interest

Compound Name: 2-(Adamantan-1-yl)ethyl acetate

Cat. No.: B12451603

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CAS Number: 15782-66-8

This technical guide provides a comprehensive overview of **2-(Adamantan-1-yl)ethyl acetate**, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

## Chemical and Physical Properties

**2-(Adamantan-1-yl)ethyl acetate** is a derivative of adamantane, a rigid, cage-like hydrocarbon. The incorporation of the adamantane moiety significantly influences the molecule's lipophilicity, a critical factor in drug design.

Property	Value	Source
CAS Number	15782-66-8	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	222.32 g/mol	<a href="#">[1]</a>
IUPAC Name	ethyl 2-(1-adamantyl)acetate	<a href="#">[1]</a>

## Synthesis

The synthesis of **2-(Adamantan-1-yl)ethyl acetate** is typically achieved through the Fischer esterification of 1-adamantaneacetic acid with ethanol in the presence of an acid catalyst.[\[2\]](#)[\[3\]](#)

[4] This reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3]

## Experimental Protocol: Fischer Esterification

### Materials:

- 1-Adamantaneacetic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

### Procedure:

- To a solution of 1-adamantaneacetic acid in an excess of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-(Adamantan-1-yl)ethyl acetate**.
- Purify the crude product by column chromatography on silica gel.

## Spectroscopic Data (Predicted)

While specific experimental spectra for **2-(Adamantan-1-yl)ethyl acetate** are not readily available in the searched literature, the expected chemical shifts and fragmentation patterns can be predicted based on the analysis of its constituent parts: the adamantane cage and the ethyl acetate group.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for both the adamantane and ethyl acetate moieties.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Adamantane $\text{CH}_2$	1.60-1.80	m	12H
Adamantane CH	~2.00	br s	3H
$-\text{CH}_2\text{-COO-}$	~2.20	s	2H
$-\text{O-CH}_2\text{-CH}_3$	~4.10	q	2H
$-\text{O-CH}_2\text{-CH}_3$	~1.25	t	3H

### Predicted $^{13}\text{C}$ NMR Spectrum

The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule. The chemical shifts for adamantane carbons are well-established.<sup>[5][6]</sup> The ester functionality will influence the chemical shifts of the adjacent carbons.<sup>[7]</sup>

Carbon	Predicted Chemical Shift (ppm)
Adamantane C (quaternary)	~30-35
Adamantane CH	~35-40
Adamantane CH <sub>2</sub>	~40-45
-CH <sub>2</sub> -COO-	~45-50
-O-CH <sub>2</sub> -CH <sub>3</sub>	~60
C=O	~170
-O-CH <sub>2</sub> -CH <sub>3</sub>	~14

## Predicted Mass Spectrum Fragmentation

In mass spectrometry, **2-(Adamantan-1-yl)ethyl acetate** is expected to undergo fragmentation. The molecular ion peak ( $M^+$ ) should be observed at  $m/z = 222$ . Key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and fragmentation of the adamantane cage.[8][9] A prominent fragment would be the adamantyl cation at  $m/z = 135$ , which is a very stable carbocation.[10]

## Applications in Drug Development

The adamantane scaffold is a valuable pharmacophore in medicinal chemistry due to its unique structural and physicochemical properties. Its high lipophilicity enhances the ability of drug candidates to cross cell membranes, a desirable trait for improving bioavailability.[11][12]

## Role as a Lipophilic Moiety

The adamantyl group in **2-(Adamantan-1-yl)ethyl acetate** serves as a "lipophilic bullet," increasing the overall lipophilicity of molecules it is incorporated into. This property is crucial for designing drugs that can effectively penetrate the blood-brain barrier or target lipid-rich environments.[11]

## Potential Therapeutic Applications

While specific biological activities for **2-(Adamantan-1-yl)ethyl acetate** are not extensively documented, adamantane derivatives have shown a broad range of therapeutic potential, including:

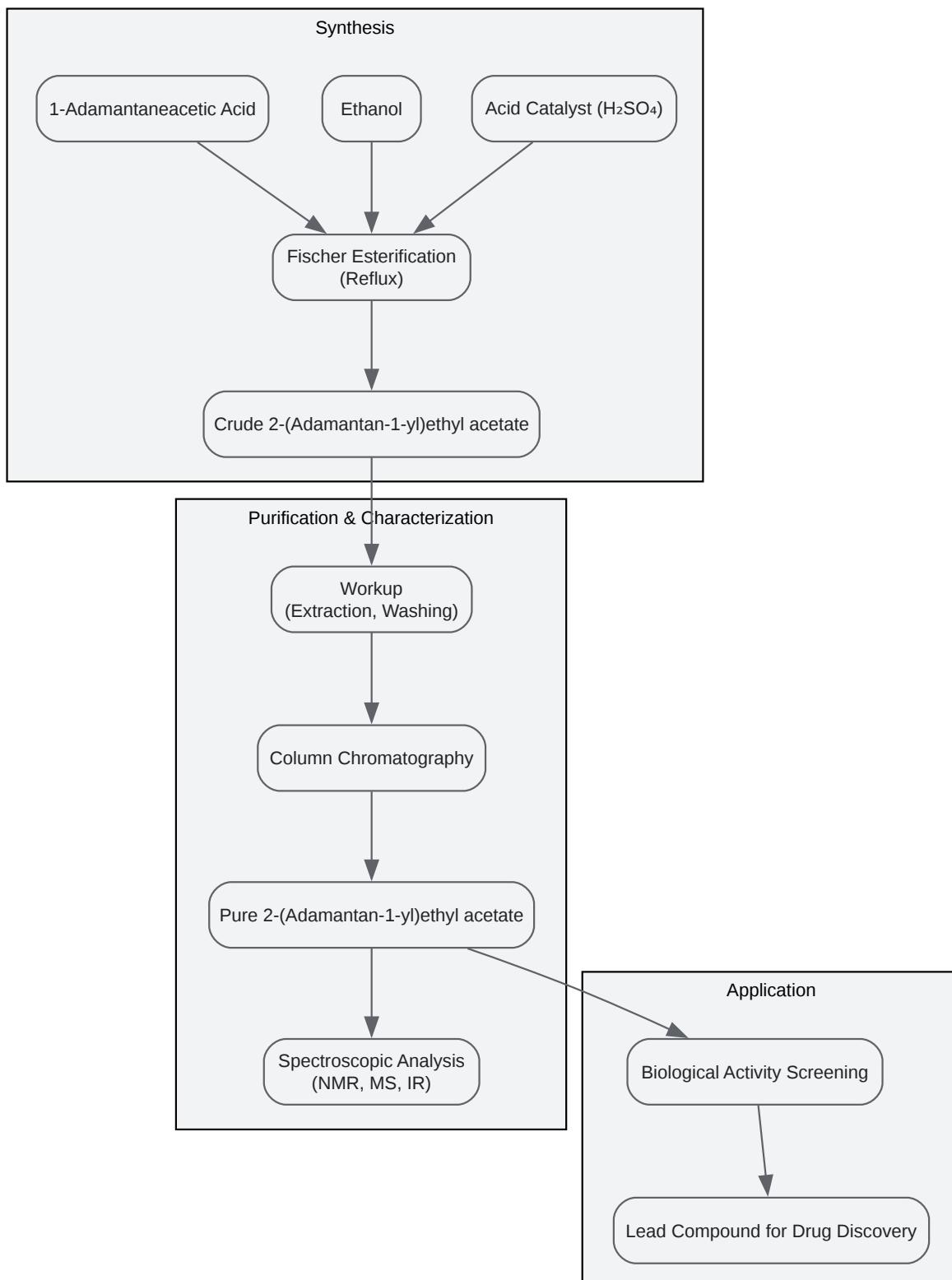
- Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their efficacy against influenza A virus by targeting the M2 proton channel.[11][13]
- Enzyme Inhibition: The rigid adamantane structure can serve as an anchor to bind to the active sites of various enzymes. Adamantane-containing compounds have been investigated as inhibitors of enzymes like  $11\beta$ -hydroxysteroid dehydrogenase 1 ( $11\beta$ -HSD1) and cholinesterases.[14][15]
- Anticancer and Antimicrobial Activities: Numerous adamantane derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[12][16][17]

## Signaling Pathways and Experimental Workflows

The specific signaling pathways modulated by **2-(Adamantan-1-yl)ethyl acetate** have not been elucidated in the available literature. However, based on the activities of other adamantane derivatives, it could potentially be involved in pathways related to viral replication or enzymatic processes.

## General Workflow for Synthesis and Characterization

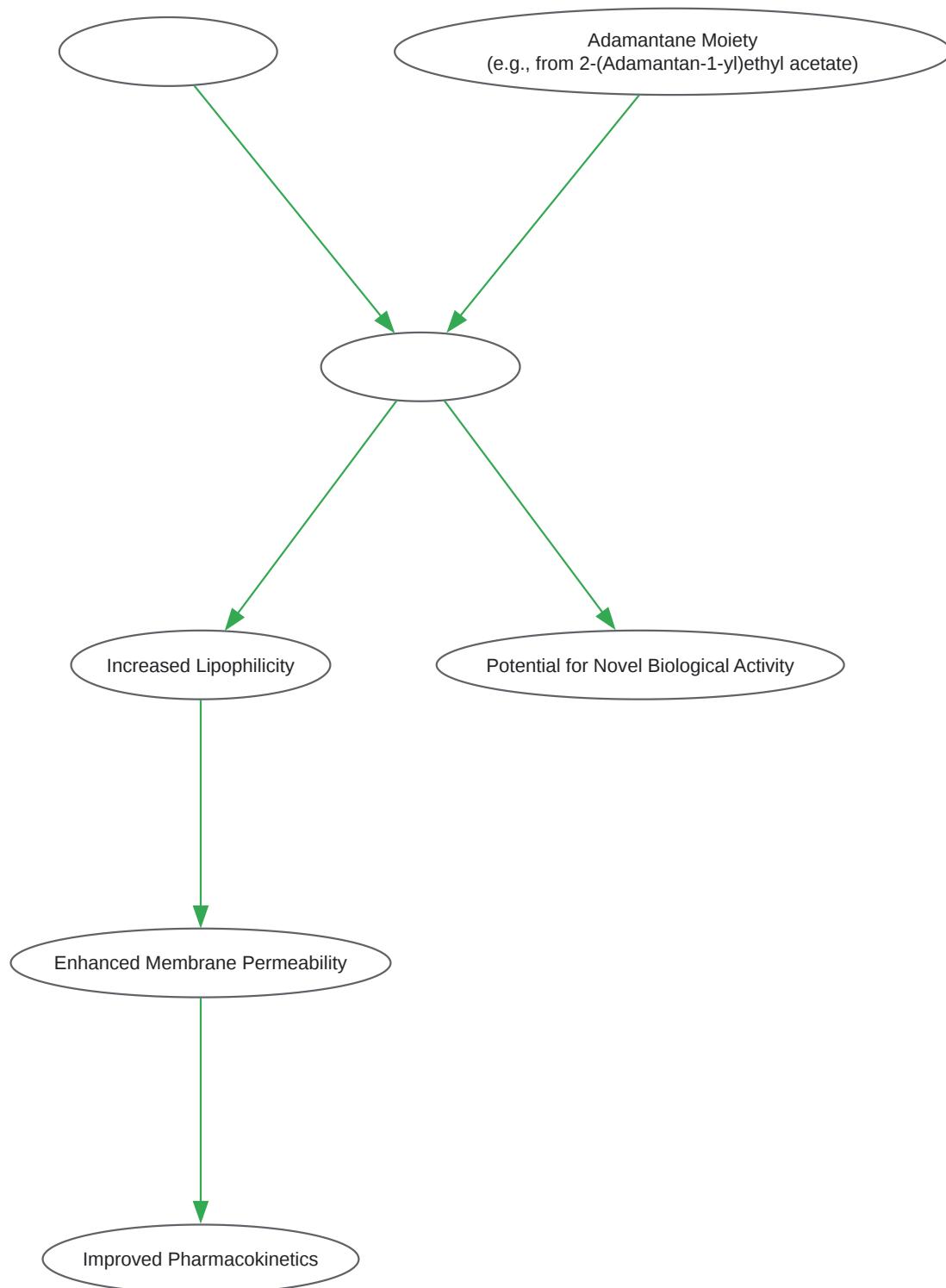
The following diagram illustrates a typical workflow for the synthesis and characterization of **2-(Adamantan-1-yl)ethyl acetate**.

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### Synthesis and Application Workflow

## Logical Relationship in Drug Discovery

The incorporation of an adamantane moiety into a drug candidate follows a logical design principle to enhance its pharmacological properties.

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Drug Design Principle

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12451603#2-adamantan-1-yl-ethyl-acetate-cas-number]

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